molecular formula C6H10N2O B1593467 3-(1H-imidazol-5-yl)propan-1-ol CAS No. 49549-75-9

3-(1H-imidazol-5-yl)propan-1-ol

Cat. No. B1593467
Key on ui cas rn: 49549-75-9
M. Wt: 126.16 g/mol
InChI Key: DKFVEDKCRIZEEM-UHFFFAOYSA-N
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Patent
US08969555B2

Procedure details

Add lithium aluminum hydride (1M in tetrahydrofuran; 17 mL; 2.0 equiv; 17.00 mmoles) dropwise over 5 minutes to a 0° C. solution of methyl 3-(1H-imidazol-4-yl)propanoate (2.2 g; 1.0 equiv; 8.52 mmoles) in tetrahydrofuran (85 mL). Warm the reaction mixture to ambient temperature and stir for 16 hours. Add water (0.65 mL), 15% sodium hydroxide (0.65 mL), and water (1.95 mL) sequentially, then stir for 30 minutes. Filter the resulting solid and rinse with acetone. Concentrate the filtrate to afford 3-(1H-imidazol-5-yl)propan-1-ol (3.0 g; 61%) as a white solid. To further purify the product, suspend a portion of 3-(1H-imidazol-4-yl)propan-1-ol (1.5 g) in water (50 mL) and stir at 100° C. for 2 hours. Filter the product mixture and concentrate the filtrate to afford pure 3-(1H-imidazol-5-yl)propan-1-ol (0.5 g) as an off white solid: MS (m/z): 127(M+1).
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.95 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH:7]1[CH:11]=[C:10]([CH2:12][CH2:13][C:14](OC)=[O:15])[N:9]=[CH:8]1.O.[OH-].[Na+]>O1CCCC1>[NH:9]1[C:10]([CH2:12][CH2:13][CH2:14][OH:15])=[CH:11][N:7]=[CH:8]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2.2 g
Type
reactant
Smiles
N1C=NC(=C1)CCC(=O)OC
Name
Quantity
85 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.65 mL
Type
reactant
Smiles
O
Name
Quantity
0.65 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.95 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the resulting solid
WASH
Type
WASH
Details
rinse with acetone
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C=NC=C1CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 279.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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